![molecular formula C21H28O4 B13744977 [Isopropylidenebis(p-phenyleneoxy)]dipropanol CAS No. 33393-97-4](/img/structure/B13744977.png)
[Isopropylidenebis(p-phenyleneoxy)]dipropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol typically involves the reaction of bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxy compound, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process often involves the use of catalysts to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[Isopropylidenebis(p-phenyleneoxy)]dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[Isopropylidenebis(p-phenyleneoxy)]dipropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of [Isopropylidenebis(p-phenyleneoxy)]dipropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Shares the phenyleneoxy groups but lacks the propanol groups.
Epichlorohydrin: Used in the synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol but has different chemical properties.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of phenyleneoxy groups with the flexibility of propanol chains. This combination allows for versatile applications in various fields, from polymer synthesis to pharmaceutical research .
Propriétés
Numéro CAS |
33393-97-4 |
|---|---|
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H28O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23/h5-12,22-23H,3-4,13-16H2,1-2H3 |
Clé InChI |
CPHURRLSZSRQFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
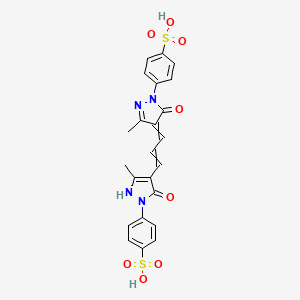

-methanone](/img/structure/B13744928.png)
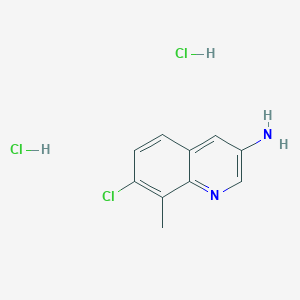
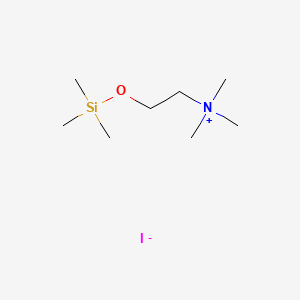
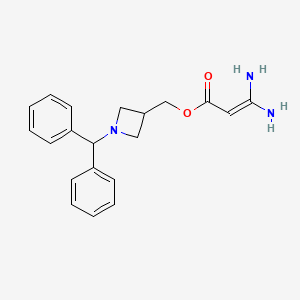
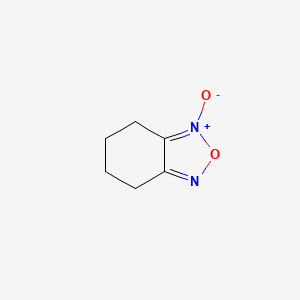
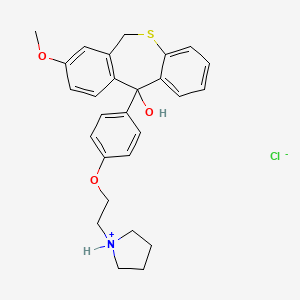
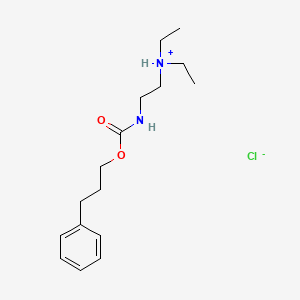

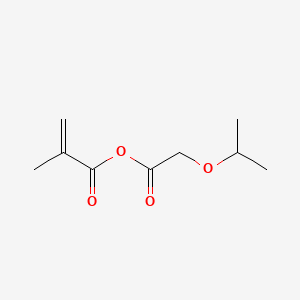
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
